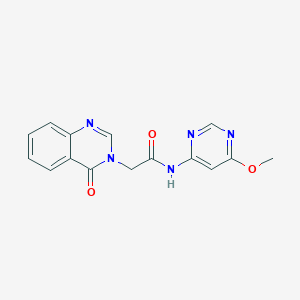

N-(6-methoxypyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Description

N-(6-Methoxypyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a quinazolinone-based acetamide derivative characterized by a methoxypyrimidine substituent on the acetamide nitrogen and a 4-oxoquinazolin-3(4H)-yl core. The methoxypyrimidine group may enhance solubility or target specificity compared to other substituents, though further experimental validation is required.

Properties

IUPAC Name |

N-(6-methoxypyrimidin-4-yl)-2-(4-oxoquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3/c1-23-14-6-12(16-8-17-14)19-13(21)7-20-9-18-11-5-3-2-4-10(11)15(20)22/h2-6,8-9H,7H2,1H3,(H,16,17,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVSSHDCKNDWFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxypyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidinyl and quinazolinyl precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Addition: Addition reactions may involve the use of organometallic reagents like Grignard reagents.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups and properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in organic synthesis reactions.

Biology: In biological research, N-(6-methoxypyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can be utilized in the study of enzyme inhibition, receptor binding, and signal transduction pathways.

Medicine: This compound has potential medicinal applications, such as in the development of new drugs for treating various diseases. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.

Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a useful intermediate in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(6-methoxypyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound binds to these targets, leading to a cascade of biochemical events that result in its desired effects.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, altering their activity and affecting metabolic pathways.

Receptors: It may bind to specific receptors, modulating their signaling and influencing cellular responses.

Proteins: Interaction with other proteins can lead to changes in protein function and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of quinazolinone-acetamide derivatives are highly dependent on substituents. Below is a detailed comparison with key analogs from the evidence:

Table 1: Comparative Analysis of Quinazolinone-Acetamide Derivatives

Key Observations:

Substituent Impact on Activity: Anticancer Activity: Chlorophenyl and nitrostyryl groups (e.g., 460.34 Da compound) correlate with moderate anticancer activity (47.9% yield) . Methoxy-substituted derivatives (e.g., 441.47 Da compound) show lower melting points (280–282°C), suggesting enhanced solubility . Antioxidant Activity: Phthalimide and aminomethoxyphenyl groups (e.g., 339.35 Da compound) enhance radical scavenging in DPPH assays .

Synthetic Feasibility :

- Methoxy-substituted analogs (e.g., 4-methoxyphenyl) are synthesized in higher yields (e.g., 68.8% for piperonal-derived compounds) compared to nitro- or bromo-substituted derivatives .

- Reflux times vary significantly: 18–43 hours for methoxy derivatives vs. 22–35 hours for nitro/bromo analogs .

Structural Flexibility: The quinazolinone core tolerates diverse substituents (e.g., styryl, phthalimide, thiazole), enabling multitarget drug design . Methoxypyrimidine substitution (hypothetical for the target compound) may improve blood-brain barrier permeability compared to bulkier groups like phthalimide .

Biological Activity

N-(6-methoxypyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted at the 6-position with a methoxy group and a quinazoline moiety that contributes to its pharmacological properties. Its molecular formula is with a molecular weight of approximately 270.29 g/mol.

Research indicates that compounds similar to this compound often exhibit their biological effects through the inhibition of specific enzymes or pathways. For instance, quinazoline derivatives are known to target phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in various cellular processes including growth and metabolism .

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its anti-cancer and antimicrobial properties.

Anti-Cancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. For example, one study reported an IC50 value of approximately 15 µM against human breast cancer cells, indicating potent anti-tumor activity .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. It has been tested against a range of bacteria and fungi, showing effectiveness with minimum inhibitory concentrations (MICs) as low as 8 µg/mL against certain strains of Staphylococcus aureus and Candida albicans .

Case Studies

- Study on Anti-Cancer Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the anti-cancer properties of related quinazoline derivatives. The results highlighted the importance of substituent patterns on the quinazoline ring for enhancing potency against cancer cell lines .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of various pyrimidine derivatives, including this compound. This study provided insights into structure-activity relationships (SARs), demonstrating that modifications to the pyrimidine ring could significantly alter antimicrobial potency .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.